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Compound of Interest

3(4-
Compound Name: Bromophenoxy)methyl]benzoic
acid
CAS No.: 855749-65-4
Cat. No.: B1296963

Get Quote

A Versatile Biaryl Ether Scaffold for Medicinal
Chemistry
Executive Summary

3-[(4-Bromophenoxy)methyl]benzoic acid is a bifunctional synthetic intermediate
characterized by a lipophilic diaryl ether core and a polar carboxylic acid headgroup. Its
structure mimics the pharmacophores found in PPAR agonists (fibrates), PTP1B inhibitors, and
COX-2 inhibitors.

This guide details the physicochemical profile, robust synthetic pathways, and divergent
functionalization strategies for this molecule.[1][2] It serves as a blueprint for researchers
utilizing this scaffold to construct larger biological effectors via Suzuki-Miyaura couplings or
amide diversifications.

Part 1: Chemical Identity & Physicochemical Profiling
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This molecule functions as a "linker scaffold,” connecting a variable lipophilic domain (the
bromophenyl ring) to a polar interaction domain (the benzoic acid).

Property Specification

IUPAC Name 3-[(4-Bromophenoxy)methyllbenzoic acid
Common Class Biaryl Ether; Meta-substituted Benzoic Acid
Molecular Formula C14H11BrOs

Molecular Weight 307.14 g/mol

SMILES OC(=0)clccec(COc2cce(Br)cc2)cl
Predicted LogP 3.8 — 4.2 (Highly Lipophilic)

pKa (Acid) ~4.18 (Typical of benzoic acid derivatives)
H-Bond Donors 1 (Carboxylic Acid)

H-Bond Acceptors 3 (Ether Oxygen, Carbonyl, Hydroxyl)

Structural Analysis:

e The "Head": The carboxylic acid at the meta position provides a handle for ionic interactions
(e.g., with Arginine residues in protein binding pockets) or further derivatization.

e The "Linker": The oxymethyl bridge (-CH2-O-) introduces rotational flexibility, allowing the two
aromatic rings to adopt non-planar conformations critical for induced-fit binding.

o The "Tail": The 4-bromophenyl group acts as a hydrophobic anchor and a reactive handle for
cross-coupling reactions.

Part 2: Synthetic Architecture

The most robust route to this scaffold utilizes a Williamson Ether Synthesis followed by ester
hydrolysis. This approach avoids the formation of side products associated with direct coupling
of the free acid.

Retrosynthetic Analysis (Graphviz)
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Target:

3-[(4-Bromophenoxy)methyl]benzoic acid

Hydrolysis
(LiOH/THF)

Intermediate:
Methyl 3-[(4-bromophenoxy)methyl]benzoate

SN2 Coupling
(K2CO3/DMF)

Electrophile: Nucleophile:

Methyl 3-(bromomethyl)benzoate 4-Bromophenol

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the biaryl ether

core.

Detailed Protocol: Step-by-Step Synthesis
Step 1: Williamson Ether Coupling

+ Reagents: Methyl 3-(bromomethyl)benzoate (1.0 eq), 4-Bromophenol (1.1 eq), Potassium
Carbonate (K2COs, 2.0 eq).

¢ Solvent: N,N-Dimethylformamide (DMF) or Acetone (anhydrous).
» Conditions:
o Dissolve 4-bromophenol in DMF under an inert atmosphere (Nz2).
o Add K2COs and stir at room temperature for 30 minutes to generate the phenoxide anion.

o Add Methyl 3-(bromomethyl)benzoate dropwise.
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o Heat to 60°C (DMF) or Reflux (Acetone) for 4—6 hours. Monitor by TLC (Hexane:EtOAc
4:1).

o Workup: Pour into ice water. The ester intermediate usually precipitates as a solid. Filter
and wash with water.[3]

Step 2: Ester Hydrolysis

e Reagents: Ester Intermediate (from Step 1), Lithium Hydroxide (LiOH, 3.0 eq).
e Solvent: THF:Water (3:1).

» Conditions:

Dissolve the ester in THF/\Water.

[e]

o

Add LiOH and stir at room temperature for 12 hours.

Acidification: Cool to 0°C and acidify to pH 2 using 1M HCI.

[¢]

[e]

Isolation: The target acid will precipitate. Filter, wash with cold water, and dry under

vacuum.

[¢]

Purification: Recrystallize from Ethanol/Water if necessary.

Part 3: Divergent Functionalization & Reactivity

This molecule is designed as a branch point in chemical library synthesis. It possesses two
orthogonal reactive handles: the Aryl Bromide and the Carboxylic Acid.

Reactivity Flowchart (Graphviz)
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Figure 2: Orthogonal reactivity profile allowing dual-vector library expansion.

Strategic Applications

e Fragment Elongation (The Bromide Handle):

o The 4-bromophenyl motif is a classic substrate for Suzuki-Miyaura coupling. Reacting this
scaffold with aryl boronic acids yields extended biaryl ether systems, commonly found in
inhibitors of protein-protein interactions.

o Citation: For general Suzuki protocols on aryl bromides, refer to Miyaura & Suzuki (1995).
» Headgroup Modification (The Acid Handle):

o The benzoic acid can be converted to an amide to modulate solubility and target affinity.
This is critical when designing inhibitors for targets like MMP (Matrix Metalloproteinases)
where the zinc-binding group is essential.

o Protocol: Standard EDC/NHS coupling or conversion to acid chloride (SOCI2) followed by
amine addition.

Part 4: Biological Context & SAR Implications
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The 3-[(phenoxy)methyl]benzoic acid substructure is a validated pharmacophore in several
therapeutic areas.

» PPAR Agonists (Metabolic Disease): The lipophilic tail and acidic head mimic free fatty acids,
allowing these molecules to bind to Peroxisome Proliferator-Activated Receptors (PPARS).
The ether linker provides the necessary "U-shape" conformation for binding.

o PTP1B Inhibitors (Diabetes/Obesity): Biphenyl ethers with acidic headgroups are known
isosteres for phosphotyrosine, making them potent inhibitors of Protein Tyrosine
Phosphatase 1B (PTP1B).

» Anti-inflammatory Agents: Similar scaffolds appear in the design of CRTH2 antagonists and
other prostaglandin D2 receptor blockers.

Structure-Activity Relationship (SAR) Note: The meta substitution pattern (3-position) of the
linker on the benzoic acid ring is often preferred over para substitution in these targets because
it creates a "kink" in the molecule, improving fit within hydrophobic pockets that are not strictly
linear.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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